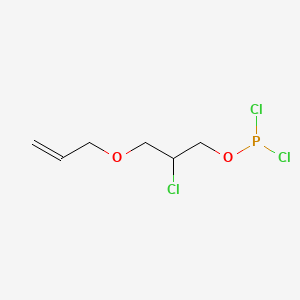
1-(Hydroxymethyl)tridecyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Hydroxymethyl)tridecyl methacrylate is an organic compound with the chemical formula C18H34O3. It is a methacrylate ester that features a hydroxymethyl group attached to a tridecyl chain. This compound is known for its applications in polymer chemistry, particularly in the synthesis of functional polymers and copolymers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Hydroxymethyl)tridecyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-(hydroxymethyl)tridecanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods: Industrial production of methacrylate esters, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrocyanic acid to form acetone cyanohydrin, which is then converted to methacrylic acid and subsequently esterified with the appropriate alcohol .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Hydroxymethyl)tridecyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form homopolymers and copolymers.
Esterification and Transesterification: It can react with other alcohols or acids to form different esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and 1-(hydroxymethyl)tridecanol.
Common Reagents and Conditions:
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic aqueous solutions are employed.
Major Products:
Polymerization: Polymers and copolymers with various applications.
Hydrolysis: Methacrylic acid and 1-(hydroxymethyl)tridecanol.
Aplicaciones Científicas De Investigación
1-(Hydroxymethyl)tridecyl methacrylate is utilized in various scientific research applications:
Polymer Chemistry: It is used in the synthesis of functional polymers and copolymers with specific properties.
Biomedical Applications: Polymers derived from this compound are used in drug delivery systems and tissue engineering.
Industrial Applications: It is used in the production of coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1-(Hydroxymethyl)tridecyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The hydroxymethyl group provides additional sites for chemical modification, enhancing the functionality of the resulting polymers. These polymers can interact with various molecular targets, including proteins and cellular structures, making them useful in biomedical applications .
Comparación Con Compuestos Similares
Methacrylic acid, tridecyl ester: Similar in structure but lacks the hydroxymethyl group.
Methacrylic acid, dodecyl ester: Shorter alkyl chain compared to tridecyl methacrylate.
Uniqueness: 1-(Hydroxymethyl)tridecyl methacrylate is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and functionality. This makes it particularly valuable in applications requiring specific chemical modifications and enhanced properties .
Propiedades
Número CAS |
93804-72-9 |
|---|---|
Fórmula molecular |
C18H34O3 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
1-hydroxytetradecan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C18H34O3/c1-4-5-6-7-8-9-10-11-12-13-14-17(15-19)21-18(20)16(2)3/h17,19H,2,4-15H2,1,3H3 |
Clave InChI |
DRSZLJIAYHKAOM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(CO)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Imidazo[4,5-c]pyridine, 1-methyl-4-[(3R)-3-methyl-4-morpholinyl]-6-(1H-pyrrolo[2,3-d]pyridazin-4-yl)-](/img/structure/B12647319.png)
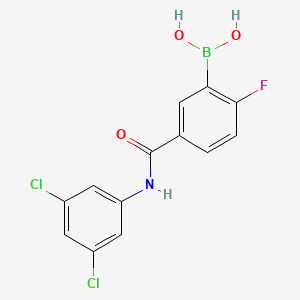


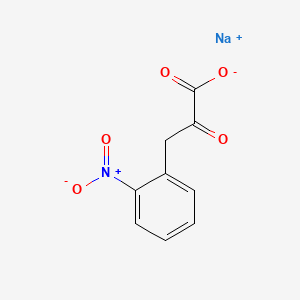

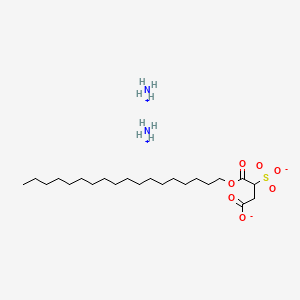
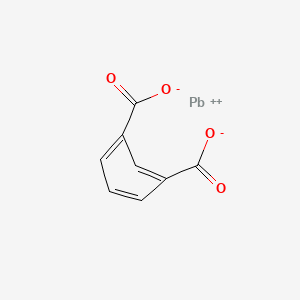
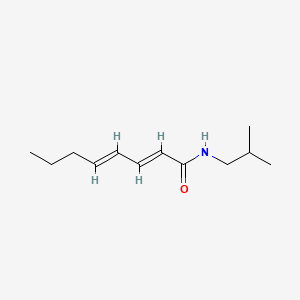
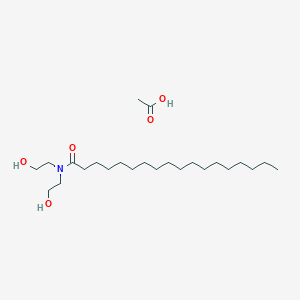
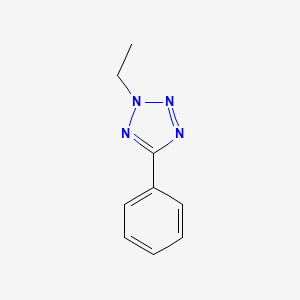
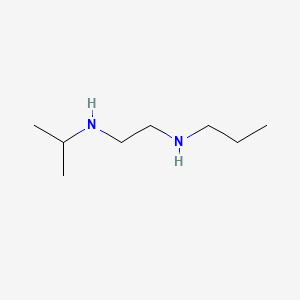
![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)
